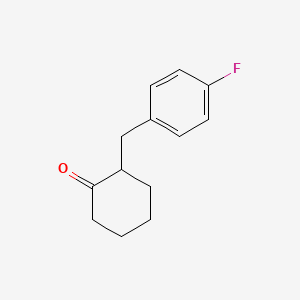

2-(4-Fluorobenzyl)cyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPGRZDZXFLUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorobenzyl)cyclohexanone and Its Analogs

Disclaimer: This document aims to provide a comprehensive overview of the physicochemical properties of 2-(4-Fluorobenzyl)cyclohexanone. However, a thorough literature search did not yield specific experimental data for this exact compound. Therefore, this guide presents available data for structurally related analogs, namely 2-(4-fluorophenyl)cyclohexanone and 2,6-bis(4-fluorobenzylidene)cyclohexanone , to provide valuable insights for researchers, scientists, and drug development professionals. The structural differences between the target compound and its analogs are highlighted for clarity.

Introduction to this compound and Its Analogs

This compound belongs to the family of substituted cyclohexanones, which are important structural motifs in medicinal chemistry and materials science. The introduction of a fluorinated benzyl group is anticipated to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Due to the limited availability of data for the target compound, this guide focuses on the characterization of two closely related analogs.

Structural Relationships:

The key structural difference lies in the linker between the phenyl ring and the cyclohexanone core. In the target compound, a methylene bridge separates the phenyl ring from the cyclohexanone. In 2-(4-fluorophenyl)cyclohexanone, the phenyl ring is directly attached to the cyclohexanone. 2,6-bis(4-fluorobenzylidene)cyclohexanone features two fluorobenzylidene groups attached to the cyclohexanone ring.

Physicochemical Properties

The following tables summarize the available physicochemical data for the two analog compounds. No experimental data was found for this compound.

Table 1: Physicochemical Properties of 2-(4-fluorophenyl)cyclohexanone

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃FO | [1] |

| Molecular Weight | 192.23 g/mol | [1] |

| Melting Point | 56-59 °C | [1] |

| Boiling Point | 115 °C at 0.2 mmHg | [1] |

Table 2: Computed Physicochemical Properties of 2,6-bis(4-fluorobenzylidene)cyclohexanone

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆F₂O | [2] |

| Molecular Weight | 310.3 g/mol | [2] |

| XLogP3 | 5.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 310.11692145 Da | [2] |

| Monoisotopic Mass | 310.11692145 Da | [2] |

Experimental Protocols

Due to the absence of specific experimental protocols for this compound, a representative synthesis protocol for the closely related analog, 2-(4-fluorophenyl)cyclohexanone, is provided below.

Synthesis of 2-(p-fluorophenyl)-cyclohexanone[1]

This synthesis involves a Grignard reaction between the Grignard reagent of p-fluorobromobenzene and 2-chlorocyclohexanone.

Materials:

-

p-Fluorobromobenzene (210 g)

-

Magnesium turnings (29.1 g)

-

Anhydrous ether (850 ml)

-

2-Chlorocyclohexanone (158.4 g)

-

Anhydrous benzene (800 ml)

-

Hydrochloric acid

-

Water

-

Hexane (for recrystallization)

Procedure:

-

Grignard Reagent Preparation: The Grignard reagent is prepared by adding a solution of 210 g of p-fluorobromobenzene in 800 ml of anhydrous ether to 29.1 g of magnesium turnings in 50 ml of ether.

-

Grignard Reaction: The prepared Grignard reagent is added, with cooling to maintain the reaction temperature below 15°C, to a solution of 158.4 g of 2-chlorocyclohexanone in 800 ml of anhydrous benzene.

-

Reaction Stirring and Reflux: The reaction mixture is stirred at 25°C for 18 hours. The ether is then distilled off, and the resulting benzene solution is refluxed for 24 hours.

-

Work-up: The reaction mixture is poured into a mixture of 1 liter of water and 200 ml of hydrochloric acid and then extracted with ether.

-

Purification: After evaporation of the ether, the residue is distilled to yield the product. The product solidifies on standing and is recrystallized from hexane.

Yield: 117 g (51%) Boiling Point: 115 °C (at 0.2 mm) Melting Point: 56°-59° C

Spectral Data

While no specific spectral data for this compound was found, general characteristics of related compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For this compound, one would expect to see signals corresponding to the protons on the cyclohexanone ring, the methylene bridge, and the fluorinated aromatic ring. The protons on the carbon alpha to the carbonyl group would be deshielded. The aromatic protons would likely show a characteristic splitting pattern for a para-substituted benzene ring.

-

¹³C NMR: The spectrum would show a characteristic peak for the carbonyl carbon (typically in the range of 200-220 ppm). Signals for the carbons of the cyclohexanone ring, the methylene bridge, and the aromatic ring would also be present. The carbon attached to the fluorine atom would show a large C-F coupling constant.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aliphatic and aromatic portions, and C-F stretching.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the benzylic position and within the cyclohexanone ring.

Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, various derivatives of cyclohexanone have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a 4-fluorobenzyl group could potentially enhance these activities by increasing cell membrane permeability and metabolic stability. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide provides an overview of the anticipated physicochemical properties of this compound based on the available data for its close structural analogs. While experimental data for the target compound is currently lacking in the public domain, the information presented here on related compounds offers a valuable starting point for researchers. The synthesis protocol and general spectral characteristics discussed can guide future experimental work on this and similar molecules. Further investigation is warranted to fully characterize this compound and to explore its potential applications in drug discovery and development.

References

2-(4-Fluorobenzyl)cyclohexanone CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzyl)cyclohexanone is a substituted cyclic ketone of interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexanone core and a fluorinated benzyl moiety, suggests potential for biological activity. The presence of the fluorine atom can significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets. This document provides a theoretical framework for the synthesis, characterization, and potential properties of this compound.

Chemical Structure and Properties

The proposed structure of this compound consists of a cyclohexanone ring substituted at the alpha-position with a 4-fluorobenzyl group.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₅FO |

| Molecular Weight | 206.26 g/mol |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water (predicted) |

Proposed Synthesis: α-Alkylation of Cyclohexanone

A common and effective method for the synthesis of 2-substituted cyclohexanones is the alkylation of a cyclohexanone enolate with an appropriate alkyl halide. The proposed synthesis of this compound would involve the reaction of a cyclohexanone enolate with 4-fluorobenzyl bromide.

Experimental Protocol: Synthesis via Enolate Alkylation

Materials:

-

Cyclohexanone

-

Lithium diisopropylamide (LDA) solution in THF

-

4-Fluorobenzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a solution of diisopropylamine in anhydrous THF cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to generate LDA in situ. After stirring for 30 minutes, add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C. Allow the mixture to stir for 1-2 hours to ensure complete formation of the lithium enolate.

-

Alkylation: To the enolate solution at -78 °C, add a solution of 4-fluorobenzyl bromide in anhydrous THF dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Alternative Method: Stork Enamine Synthesis

An alternative approach involves the Stork enamine synthesis, which can offer milder reaction conditions and improved regioselectivity.

Procedure Outline:

-

Enamine Formation: React cyclohexanone with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst with azeotropic removal of water to form the corresponding enamine.

-

Alkylation: Treat the purified enamine with 4-fluorobenzyl bromide. This SN2 reaction results in the formation of an iminium salt.

-

Hydrolysis: Hydrolyze the iminium salt with aqueous acid to yield the desired this compound.

Proposed Analytical Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the cyclohexanone ring, the benzylic methylene protons, and the aromatic protons of the 4-fluorophenyl group. The benzylic protons would likely appear as a multiplet. |

| ¹³C NMR | A signal for the carbonyl carbon (~210 ppm), signals for the carbons of the cyclohexanone ring, a signal for the benzylic carbon, and signals for the aromatic carbons, including characteristic C-F coupling. |

| IR | A strong absorption band for the carbonyl (C=O) stretch around 1710 cm⁻¹. Bands corresponding to C-H and C-F stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications in Research and Drug Development

Substituted cyclohexanones are versatile scaffolds in medicinal chemistry. The introduction of a 4-fluorobenzyl group can modulate the lipophilicity and metabolic stability of the molecule. This compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anti-inflammatory, anti-cancer, or anti-microbial agents.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

The Discovery and Synthesis of Novel Benzylcyclohexanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of novel benzylcyclohexanone derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. With a focus on their anticancer properties, this document details synthetic methodologies, structure-activity relationships (SAR), and mechanisms of action. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are provided. Visual diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows to facilitate a deeper understanding of this promising scaffold.

Introduction to Benzylcyclohexanone Derivatives

The benzylcyclohexanone core, and particularly its 2,6-bis(benzylidene)cyclohexanone analogs, represents a privileged scaffold in drug discovery. These compounds, which can be considered as constrained analogs of curcumin and chalcones, have garnered significant attention due to their wide range of biological activities. These activities include potent antiproliferative effects against various cancer cell lines, anti-inflammatory properties, and antimicrobial potential. Their synthetic accessibility and the tunability of their physicochemical properties through substitution on the aromatic rings make them an attractive starting point for the development of novel therapeutic agents.

Synthetic Methodologies

The synthesis of benzylcyclohexanone derivatives can be broadly categorized into two main approaches: the condensation of cyclohexanone with benzaldehydes to form α,β-unsaturated ketones, and the direct alkylation of cyclohexanone enolates.

Claisen-Schmidt Condensation for 2,6-Bis(benzylidene)cyclohexanone Derivatives

The most prevalent method for synthesizing 2,6-bis(benzylidene)cyclohexanones is the base-catalyzed Claisen-Schmidt (aldol) condensation. This reaction involves the double condensation of a cyclohexanone with two equivalents of a substituted benzaldehyde.

Experimental Protocol: Synthesis of 2,6-bis(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone [1]

-

Reaction Setup: To a solution of 3-ethoxy-4-hydroxybenzaldehyde (6.018 mmol) and cyclohexanone (3.009 mmol) in tetrahydrofuran (THF, 2 mL), add concentrated hydrochloric acid (0.2 mL).

-

Reaction Execution: Stir the mixture at room temperature for 2 hours. Subsequently, increase the temperature to 50-60°C and continue stirring for 8 hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Upon completion, add a 1:1 mixture of ethanol and cold water to precipitate the crude product. Filter the mixture using a Büchner funnel. Wash the collected solid with a 3:2 mixture of ethanol and cold water until the pH of the filtrate is neutral (pH 7-8). Dry the resulting powdery residue in an oven to yield the final product.

Enolate Alkylation for Mono-Benzylcyclohexanone Derivatives

For the synthesis of mono-substituted benzylcyclohexanones, the alkylation of a pre-formed cyclohexanone enolate with a benzyl halide is a common strategy. The regioselectivity of the alkylation can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.

Experimental Protocol: Synthesis of 2-Benzylcyclohexanone via Enolate Alkylation (General Procedure)

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise, and stir the mixture for 1 hour at -78°C to ensure complete enolate formation.

-

Alkylation: To the freshly prepared enolate solution, add a solution of benzyl bromide (1.1 eq) in anhydrous THF dropwise. Allow the reaction to stir at -78°C for 2-4 hours, then let it warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-benzylcyclohexanone.

Biological Activity and Quantitative Data

Benzylcyclohexanone derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Some derivatives also exhibit inhibitory effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway.

Anticancer Activity: Tubulin Polymerization Inhibitors

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2,6-bis(benzylidene)cyclohexanone derivatives against various cancer cell lines.

| Compound ID | R Group on Benzylidene Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 5d | 2-nitro (on one ring) & 3-bromo-5-methoxy-4-propoxy (on the other) | MDA-MB-231 (Breast) | Not explicitly stated, but highest activity in the series | [2] |

| 5j | 3-nitro (on one ring) & 3-bromo-5-methoxy-4-propoxy (on the other) | MCF-7 (Breast) | Not explicitly stated, but most potent in the series | [2] |

| DCC | 2,6-dichloro | Colorectal Cancer Cells | ~10 | |

| DFC | Furan ring instead of benzene | Colorectal Cancer Cells | ~82 | |

| Compound 1g2a | 2-phenylacrylonitrile derivative | HCT116 (Colon) | 0.0059 | |

| Compound 1g2a | 2-phenylacrylonitrile derivative | BEL-7402 (Liver) | 0.0078 |

Anti-inflammatory Activity

Certain benzylidene cyclohexanone analogs have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.

| Compound ID | R Group on Benzylidene Ring | Target | IC50 (µM) | Reference |

| 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | 3'-ethoxy, 4'-hydroxy | COX | 13.53 | [1] |

| 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | 3'-Bromo, 4'-methoxy | COX | 11.56 | [1] |

| 2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone | 3',4'-dimethoxy | COX | 20.52 | [1] |

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel benzylcyclohexanone derivatives.

Caption: General experimental workflow for benzylcyclohexanone derivatives.

Signaling Pathway: Inhibition of Tubulin Polymerization

Many benzylcyclohexanone derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.

Caption: Mechanism of tubulin polymerization inhibition.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Some benzylcyclohexanone derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of benzylcyclohexanone derivatives can be significantly influenced by the nature and position of substituents on the benzylidene rings. A generalized SAR can be summarized as follows:

Caption: Key structure-activity relationships for benzylcyclohexanone derivatives.

A key finding in the SAR of 2,6-bis(arylidene)cyclohexanones is that electron-withdrawing groups on the aromatic rings generally enhance anti-leukemia activity.[3] Conversely, electron-donating groups tend to decrease this cytotoxic activity.[3] The presence of methoxy and hydroxy groups, as seen in curcumin analogs, is also a recurring feature in many active compounds, suggesting their importance in target binding, potentially through hydrogen bonding.

Conclusion and Future Directions

Benzylcyclohexanone derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. The straightforward synthesis, coupled with the ability to readily modify their structure, allows for extensive exploration of the chemical space to optimize activity and drug-like properties. Future research in this area should focus on:

-

Elucidation of Specific Molecular Targets: While tubulin and the PI3K/Akt pathway are known targets, further studies are needed to identify other interacting proteins and delineate the precise mechanisms of action.

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Development of Asymmetric Syntheses: For derivatives with chiral centers, the development of stereoselective synthetic routes is crucial, as different enantiomers may exhibit distinct biological activities.

-

Exploration of Other Therapeutic Areas: While oncology is a primary focus, the anti-inflammatory and antimicrobial activities of these compounds warrant further investigation.

This guide provides a foundational understanding of the discovery and synthesis of novel benzylcyclohexanone derivatives. The provided data, protocols, and diagrams are intended to serve as a valuable resource for researchers dedicated to advancing this promising class of molecules towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure–activity relationship for anti-leukemia activity of 2,6-bis(arylidene)cyclohexanones derivatives using Free-Wilson approach | RHAZES: Green and Applied Chemistry [revues.imist.ma]

Preliminary Biological Screening of 2-(4-Fluorobenzyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel compound, 2-(4-Fluorobenzyl)cyclohexanone. Due to the absence of existing biological data for this specific molecule, this document proposes a screening cascade based on the known activities of structurally related cyclohexanone and 4-fluorobenzyl-containing compounds. The proposed screening encompasses in vitro assays for cytotoxicity against various cancer cell lines, antimicrobial activity against a panel of pathogenic bacteria and fungi, and anti-inflammatory potential through the inhibition of key enzymes. This guide provides detailed experimental protocols for the suggested assays, hypothetical data presentation based on analogous compounds, and visualizations of experimental workflows and relevant signaling pathways to aid researchers in designing and executing a thorough preliminary investigation of the therapeutic potential of this compound.

Introduction

Cyclohexanone derivatives are a well-established class of compounds with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The introduction of a 4-fluorobenzyl moiety may further enhance or modify these activities, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. This guide details a proposed initial biological evaluation of this compound to elucidate its potential as a lead compound for drug discovery.

Proposed Screening Strategy

The preliminary biological screening of this compound will be conducted in a tiered approach, beginning with broad-spectrum in vitro assays to identify potential areas of biological activity. The proposed screening will focus on three key areas:

-

Cytotoxicity Screening: To assess the potential of the compound as an anticancer agent.

-

Antimicrobial Screening: To evaluate its efficacy against a range of pathogenic bacteria and fungi.

-

Anti-inflammatory Screening: To determine its potential to modulate key inflammatory pathways.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical quantitative data for this compound, based on reported values for structurally similar compounds. These tables are intended to provide a framework for data analysis and comparison.

Table 1: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] |

| MDA-MB-231 | Breast Cancer | 15.5 |

| MCF-7 | Breast Cancer | 25.2 |

| SK-N-MC | Neuroblastoma | 18.9 |

| HCT-116 | Colon Cancer | 32.1 |

| A549 | Lung Cancer | 45.8 |

IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical and based on values reported for other 2-benzylidenecyclohexanone derivatives.[1][2]

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) [Hypothetical] |

| Staphylococcus aureus | Gram-positive | 32 |

| Bacillus subtilis | Gram-positive | 64 |

| Escherichia coli | Gram-negative | 128 |

| Pseudomonas aeruginosa | Gram-negative | >256 |

| Candida albicans | Fungus | 64 |

| Aspergillus niger | Fungus | 128 |

MIC: Minimum Inhibitory Concentration. Data is hypothetical and based on values for various cyclohexanone derivatives.[3][4]

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Target Enzyme | Inhibition (%) at 10 µM [Hypothetical] | IC₅₀ (µM) [Hypothetical] |

| COX-2 | 65 | 8.5 |

| 5-LOX | 55 | 12.3 |

COX-2: Cyclooxygenase-2; 5-LOX: 5-Lipoxygenase. Data is hypothetical and based on reported activities of diarylidenecyclohexanone derivatives.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[5][6]

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-N-MC, HCT-116, A549)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

-

Fungal strains (e.g., C. albicans, A. niger)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Anti-inflammatory Screening

This assay measures the ability of the compound to inhibit the peroxidase activity of COX-2.

Protocol: A commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam) can be used. The general principle involves:

-

Incubating the COX-2 enzyme with the test compound.

-

Adding arachidonic acid to initiate the reaction.

-

Measuring the production of prostaglandin G2, often through a colorimetric or fluorometric method.

-

Calculating the percentage of inhibition relative to a control without the inhibitor.

This assay determines the inhibitory effect of the compound on the 5-LOX enzyme.

Protocol: A commercial 5-LOX inhibitor screening kit (e.g., from Cayman Chemical or BioVision) is recommended. The protocol typically involves:

-

Incubating the 5-LOX enzyme with the test compound.

-

Adding a substrate (e.g., linoleic acid or arachidonic acid).

-

Detecting the product of the enzymatic reaction, usually via a fluorescent or colorimetric probe.

-

Quantifying the inhibition of 5-LOX activity.

Potential Signaling Pathways

Based on the known activities of similar compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory compounds act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central mediator of the inflammatory response.[9][10]

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer and is a common target for anticancer drugs.[11][12]

Conclusion and Future Directions

This technical guide provides a roadmap for the initial biological evaluation of this compound. The proposed screening cascade, encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays, will provide valuable preliminary data on the therapeutic potential of this novel compound. Positive results in any of these assays will warrant further investigation, including more extensive in vitro studies, mechanism of action elucidation, and eventual in vivo efficacy and toxicity studies. The provided protocols and hypothetical data serve as a practical resource for researchers embarking on the biological characterization of this and other novel chemical entities.

References

- 1. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 4. Synthesis and antimicrobial activity of a cyclohexanone derivative. [wisdomlib.org]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | Semantic Scholar [semanticscholar.org]

- 12. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

The Ascendant Trajectory of Fluorinated Cyclohexanones: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide explores the burgeoning potential of a specific class of organofluorine compounds: fluorinated cyclohexanones. By leveraging the unique physicochemical properties imparted by fluorine, these compounds are emerging as promising candidates for novel therapeutics and advanced materials. This document will serve as a comprehensive resource, detailing their applications, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological and experimental frameworks.

Medicinal Chemistry: A New Frontier in Drug Discovery

The introduction of fluorine atoms into the cyclohexanone scaffold can profoundly influence a molecule's biological activity. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can modulate properties such as lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] These modifications are being exploited to develop new classes of therapeutic agents, particularly in the realms of oncology and virology.

Anticancer Activity

While extensive research on a wide array of fluorinated cyclohexanone derivatives is still nascent, preliminary studies on related α-fluorinated ketones and other cyclic fluorinated compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by biological macromolecules, a mechanism that can lead to cell death.

Table 1: Representative Anticancer Activities of Fluorinated Cyclic Compounds

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Chalcones | 4'-F-3-OCH3 Chalcone | HepG2 (Liver) | 67.51 | [3] |

| Fluorinated Isoflavones | 7-O-carboxymethyl-4′-fluoroisoflavone | MCF-7 (Breast) | 13.66 | [2] |

| Fluorinated Naphthoquinones | Diethylamide derivative | RPMI-8226 (Leukemia) | 2.2 | [4] |

| Fluorinated Isatins | Ortho-fluoro benzylisatin | M-HeLa (Cervical) | Moderate Activity | [5] |

| α-Fluoroketones | Regioisomer 2 | HCT116 (Colon) | 0.34 | [6] |

Note: Data for specific fluorinated cyclohexanones is limited in the public domain. The table presents data from structurally related fluorinated cyclic and α-fluoroketone compounds to illustrate the potential of this chemical class.

Antiviral Activity

The antiviral potential of fluorinated nucleoside analogs is well-established, and the principles of using fluorine to enhance therapeutic efficacy can be extended to other molecular scaffolds, including cyclohexanones.[7] Fluorination can improve the metabolic stability of a compound, increasing its half-life and bioavailability, which are critical parameters for effective antiviral drugs.[7]

While specific data for fluorinated cyclohexanones as antiviral agents is not widely available, the broader class of fluorinated carbocyclic nucleosides, which share a cyclic carbon framework, have shown potent activity against various viruses. For instance, the 2'β-fluoro derivative of a carbocyclic guanosine analogue (C-AFG) has demonstrated extremely potent in vitro activity against Herpes Simplex Virus 1 (HSV-1) and HSV-2, with ID50 values of 0.006 µg/mL and 0.05 µg/mL, respectively.[2]

Enzyme Inhibition and Signaling Pathways

Fluorinated compounds, including α-fluoroketones, are known to act as potent enzyme inhibitors.[8][9] The mechanism often involves the formation of a stable, covalent adduct with a key amino acid residue in the enzyme's active site.[8] For instance, the polarized C-F bond can stabilize the tetrahedral intermediate formed during nucleophilic attack, effectively trapping the enzyme in an inactive state.[8]

Many anticancer and antiviral drugs function by inhibiting specific kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[10] The introduction of fluorine into a kinase inhibitor scaffold can enhance its binding affinity and selectivity. While the specific signaling pathways targeted by fluorinated cyclohexanones are not yet well-defined, a common strategy for kinase inhibitors is to target pathways that are aberrantly activated in disease states.

Below is a generalized diagram of a kinase inhibitor's action on a signaling pathway.

Figure 1: Generalized Kinase Inhibitor Signaling Pathway

Materials Science: Engineering Novel Fluoropolymers

Fluoropolymers are a class of high-performance materials known for their exceptional thermal stability, chemical inertness, low surface energy, and unique electrical properties. These characteristics stem from the high strength of the carbon-fluorine bond. While polymers derived specifically from fluorinated cyclohexanones are not yet widely commercialized, the principles of fluoropolymer chemistry suggest that such materials could offer a unique combination of properties. The incorporation of a cyclic ketone moiety into a fluoropolymer backbone could introduce polarity and potential sites for cross-linking, leading to materials with tailored mechanical and thermal properties.

Table 2: Typical Physical Properties of Fluoropolymers

| Property | Value Range |

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Coefficient of Friction | Low |

| Dielectric Constant | Low |

| Water Absorption | Low |

| Weatherability | Excellent |

Source:

The synthesis of fluorinated copolymers often involves techniques like reversible deactivation radical polymerization (RDRP), such as RAFT polymerization, which allows for the controlled synthesis of polymers with well-defined structures and molecular weights.

Experimental Protocols

Synthesis of Fluorinated Cyclohexanones

A common method for the synthesis of α-fluorinated ketones is through electrophilic fluorination of an enol or enolate precursor. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose.

General Protocol for α-Fluorination using Selectfluor®:

-

Dissolve the starting cyclohexanone derivative in an appropriate solvent (e.g., acetonitrile).

-

Add Selectfluor® (typically 1.1 to 2.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated cyclohexanone.

A specific protocol for the synthesis of 4,4-difluorocyclohexanone involves the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane with hydrochloric acid.[5]

Protocol for Synthesis of 4,4-Difluorocyclohexanone: [5]

-

Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane in a 2N aqueous solution of hydrochloric acid.

-

Stir the mixture vigorously at 100 °C for 12 hours.

-

Cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanone.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol for MTT Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated cyclohexanone compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental and Logical Workflows

The development and evaluation of fluorinated cyclohexanone compounds follow a logical progression from synthesis to biological or material characterization.

Figure 2: General Experimental Workflow

Conclusion and Future Outlook

Fluorinated cyclohexanone compounds represent a promising, yet underexplored, class of molecules with significant potential in both medicinal chemistry and materials science. The strategic introduction of fluorine offers a powerful tool to fine-tune molecular properties, leading to the development of novel anticancer agents, antiviral therapies, and high-performance polymers. While the available data specifically on fluorinated cyclohexanones is still emerging, the foundational principles of organofluorine chemistry and the promising results from related compound classes provide a strong rationale for continued investigation. Future research should focus on the synthesis of diverse libraries of fluorinated cyclohexanone derivatives and their systematic evaluation in a range of biological and material science applications. Such efforts are poised to unlock the full potential of this versatile chemical scaffold.

References

- 1. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorocarbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluorocarbocyclic 2'-deoxy guanosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorobenzyl)cyclohexanone for Medicinal Chemistry Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorobenzyl)cyclohexanone is a synthetic organic compound with potential applications in medicinal chemistry. Its structure, featuring a substituted cyclohexanone ring, is a common motif in biologically active molecules. This guide provides a comprehensive overview of a primary synthetic route to this compound, the Stork enamine alkylation, and explores its potential therapeutic relevance based on the known activities of structurally related molecules.

Synthetic Pathway: The Stork Enamine Reaction

The most common and efficient method for the α-alkylation of ketones like cyclohexanone is the Stork enamine reaction. This method offers high selectivity and avoids issues like polyalkylation that can occur with direct enolate alkylation. The overall process involves three key stages: enamine formation, alkylation, and hydrolysis.

Reaction Scheme

The synthesis of this compound via the Stork enamine reaction can be depicted as follows:

Methodological & Application

detailed synthesis protocol for 2-(4-Fluorobenzyl)cyclohexanone

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-fluorobenzyl)cyclohexanone, a valuable intermediate in organic synthesis and drug discovery. The method described is a robust and widely applicable procedure involving the alkylation of a cyclohexanone enolate with 4-fluorobenzyl bromide. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Introduction

Substituted cyclohexanones are important structural motifs in a wide range of biologically active molecules and natural products. The introduction of a substituted benzyl group at the 2-position of the cyclohexanone ring provides a versatile scaffold for further chemical modifications. The title compound, this compound, incorporates a fluorinated aromatic ring, a common feature in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. The synthesis is achieved through the formation of a lithium enolate of cyclohexanone using lithium diisopropylamide (LDA), followed by nucleophilic substitution with 4-fluorobenzyl bromide.

Data Presentation

Table 1: Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclohexanone | C₆H₁₀O | 98.14 | 155 | 0.948 |

| Diisopropylamine | C₆H₁₅N | 101.19 | 84 | 0.717 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | N/A | 0.68 (solution) |

| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | 85 @ 15 mmHg[1] | 1.517 @ 25 °C[1][2] |

| This compound | C₁₃H₁₅FO | 206.26 | (Not available) | (Not available) |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~ 7.20-6.90 (m, 4H, Ar-H), 3.20-2.80 (m, 2H, -CH₂-Ar), 2.50-1.50 (m, 9H, cyclohexanone protons) |

| ¹³C NMR (CDCl₃) | δ ~ 212 (C=O), 162 (d, J=245 Hz, C-F), 134 (d, J=3 Hz, C-Ar), 130 (d, J=8 Hz, CH-Ar), 115 (d, J=21 Hz, CH-Ar), 50 (CH-CO), 42 (CH₂-Ar), 35-25 (cyclohexanone CH₂) |

| IR (neat) | ~ 2930, 2860 (C-H stretch), 1710 (C=O stretch), 1605, 1510 (C=C aromatic stretch), 1220 (C-F stretch) |

| Mass Spec. (EI) | m/z (%) = 206 (M⁺), 109 (base peak, [FC₆H₄CH₂]⁺) |

Note: Expected spectroscopic data is estimated based on the known data for the analogous compound, 2-benzylcyclohexanone, and the expected influence of the fluorine substituent.

Experimental Protocol

This protocol describes the synthesis of this compound via the alkylation of cyclohexanone with 4-fluorobenzyl bromide using LDA as the base.

Materials and Reagents

-

Cyclohexanone (freshly distilled)

-

4-Fluorobenzyl bromide

-

Diisopropylamine (freshly distilled)

-

n-Butyllithium (2.5 M solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Equipment

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Ice bath

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA)

-

Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

-

Under a positive pressure of nitrogen, add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.05 eq).

-

Cool the solution to -10 °C using an ice/salt bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 0 °C.

-

Stir the resulting pale yellow solution at -10 °C for 30 minutes.

Step 2: Formation of the Cyclohexanone Enolate

-

Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

-

In a separate dry flask, prepare a solution of freshly distilled cyclohexanone (1.0 eq) in anhydrous THF (20 mL).

-

Add the cyclohexanone solution dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 3: Alkylation

-

Prepare a solution of 4-fluorobenzyl bromide (1.05 eq) in anhydrous THF (20 mL).

-

Add the 4-fluorobenzyl bromide solution dropwise to the enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Reaction Workflow

Caption: Reaction workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

-

4-Fluorobenzyl bromide is a lachrymator and corrosive; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction should be performed under anhydrous conditions, as LDA and n-butyllithium react violently with water.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound. This procedure is a fundamental example of α-alkylation of a ketone and can be adapted for the synthesis of other 2-substituted cyclohexanone derivatives. The resulting product is a versatile intermediate for further synthetic transformations in the development of novel chemical entities.

References

Application Note: 1H and 13C NMR Data for 2-(4-Fluorobenzyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-(4-Fluorobenzyl)cyclohexanone. Due to the absence of publicly available experimental spectra for this specific molecule, this application note presents theoretically predicted chemical shifts and coupling constants. These predictions are based on established NMR principles and computational models, offering a valuable reference for researchers working with this or structurally related compounds. A comprehensive, standardized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is also included to guide researchers in obtaining experimental data.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These values were calculated using commercially available NMR prediction software and are intended to serve as a guideline for spectral analysis.

Structure:

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.15 - 7.05 | m | 2H | Ar-H | |

| 7.00 - 6.90 | m | 2H | Ar-H | |

| 3.20 | dd | 1H | 14.0, 4.5 | CH₂-Ar (geminal) |

| 2.70 | dd | 1H | 14.0, 9.0 | CH₂-Ar (geminal) |

| 2.60 - 2.50 | m | 1H | CH-C=O | |

| 2.45 - 2.25 | m | 2H | CH₂ adjacent to C=O | |

| 2.10 - 1.95 | m | 2H | Cyclohexane-CH₂ | |

| 1.85 - 1.60 | m | 4H | Cyclohexane-CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 211.5 | C=O |

| 161.5 (d, ¹JCF = 245 Hz) | C-F |

| 135.0 (d, ⁴JCF = 3 Hz) | Quaternary Ar-C |

| 130.0 (d, ³JCF = 8 Hz) | Ar-CH |

| 115.0 (d, ²JCF = 21 Hz) | Ar-CH |

| 50.0 | CH-C=O |

| 42.0 | CH₂ adjacent to C=O |

| 35.0 | CH₂-Ar |

| 32.0 | Cyclohexane-CH₂ |

| 28.0 | Cyclohexane-CH₂ |

| 25.0 | Cyclohexane-CH₂ |

Experimental Protocol: NMR Spectroscopy of Small Organic Molecules

This protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation

-

1.1. Weigh approximately 5-10 mg of the solid sample of this compound.

-

1.2. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

1.3. Transfer the solution to a clean, dry 5 mm NMR tube.

-

1.4. Cap the NMR tube securely.

2. NMR Spectrometer Setup

-

2.1. Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

-

2.2. Place the sample into the NMR magnet.

-

2.3. Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

2.4. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This is a critical step to ensure high resolution.

3. ¹H NMR Spectrum Acquisition

-

3.1. Tuning and Matching: Tune and match the ¹H probe to the correct frequency.

-

3.2. Pulse Calibration: Determine the 90° pulse width for the proton channel.

-

3.3. Acquisition Parameters:

-

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for a sample of this concentration.

-

-

3.4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Perform peak picking to identify the chemical shifts.

-

4. ¹³C NMR Spectrum Acquisition

-

4.1. Tuning and Matching: Tune and match the ¹³C probe.

-

4.2. Pulse Calibration: Determine the 90° pulse width for the carbon channel.

-

4.3. Acquisition Parameters:

-

Spectral Width: Set to a range that encompasses all expected carbon signals (e.g., 0 to 220 ppm).

-

Acquisition Mode: Proton-decoupled (e.g., using a WALTZ-16 decoupling sequence).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 to 4096 scans).

-

-

4.4. Data Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Reference the spectrum using the CDCl₃ triplet (center peak at 77.16 ppm).

-

Perform peak picking.

-

Experimental Workflow

Caption: A flowchart illustrating the key stages of an NMR experiment.

Conclusion

The provided predicted ¹H and ¹³C NMR data for this compound serves as a foundational dataset for the identification and characterization of this compound. The detailed experimental protocol offers a robust methodology for researchers to obtain high-quality, reproducible NMR data for this and other small organic molecules, which is essential for unambiguous structure elucidation and purity assessment in drug discovery and development.

Application Note: Mass Spectrometry Analysis of 2-(4-Fluorobenzyl)cyclohexanone

Abstract

This application note details a comprehensive protocol for the analysis of 2-(4-Fluorobenzyl)cyclohexanone using mass spectrometry. The methodologies provided are tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected fragmentation patterns, sample preparation, and instrumental parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. The protocols are designed to ensure accurate identification and characterization of the target analyte.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Its structure, comprising a cyclohexanone ring substituted with a fluorobenzyl group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices. Mass spectrometry, coupled with chromatographic separation, provides the necessary selectivity and sensitivity for the analysis of such compounds. This note provides detailed protocols for both GC-MS and LC-MS analysis.

Predicted Mass Spectral Fragmentation

The fragmentation of this compound under electron ionization (EI) is predicted to follow established pathways for ketones and aromatic compounds. The molecular ion peak (M+) is expected, although its intensity may vary. Key fragmentation mechanisms include:

-

Alpha-Cleavage: The bonds adjacent to the carbonyl group in the cyclohexanone ring are susceptible to cleavage.[1][2] This can result in the loss of various neutral fragments.

-

McLafferty Rearrangement: While less common in cyclic ketones, rearrangement reactions can occur.

-

Benzylic Cleavage: The bond between the cyclohexanone ring and the benzyl group can cleave, leading to the formation of a stable fluorobenzyl cation or a cyclohexanone radical cation.

-

Fluorine-directed Fragmentation: The presence of the fluorine atom on the benzyl ring will influence the fragmentation of the aromatic portion of the molecule.

A table of predicted major fragment ions is provided below.

Table 1: Predicted m/z Values of Major Fragment Ions of this compound

| Predicted Fragment Ion | m/z (Nominal Mass) | Description |

| [C₁₃H₁₅FO]⁺ | 222 | Molecular Ion (M⁺) |

| [C₇H₆F]⁺ | 109 | Fluorotropylium ion (from benzylic cleavage) |

| [C₆H₉O]⁺ | 97 | Cyclohexenone-type fragment (from cleavage within the ring) |

| [C₅H₆O]⁺ | 82 | Resulting from retro-Diels-Alder type fragmentation of the cyclohexanone ring |

| [C₄H₅]⁺ | 53 | Further fragmentation of the cyclohexanone ring |

Experimental Protocols

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

3.1.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous for less volatile compounds or for analyses requiring higher sensitivity.

3.2.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 0.1-10 µg/mL).

3.2.2. LC-MS Instrumentation and Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Gas Temperature: 300°C

-

Gas Flow: 5 L/min

-

Nebulizer Pressure: 45 psi

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 135 V

Data Analysis

The acquired data should be processed using the instrument's software. For GC-MS, the total ion chromatogram (TIC) will be used to identify the peak corresponding to this compound. The mass spectrum of this peak should be extracted and compared with the predicted fragmentation pattern. For LC-MS, the extracted ion chromatogram (EIC) for the predicted protonated molecule [M+H]⁺ (m/z 223) should be used for identification and quantification.

Visualizations

Caption: General workflow for mass spectrometry analysis.

Conclusion

The protocols described in this application note provide a robust framework for the mass spectrometric analysis of this compound. Both GC-MS and LC-MS methods offer high sensitivity and selectivity, making them suitable for various research and development applications. The predicted fragmentation patterns serve as a valuable reference for the identification and structural elucidation of this compound.

References

Application Notes and Protocols: Purification of 2-(4-Fluorobenzyl)cyclohexanone by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-(4-Fluorobenzyl)cyclohexanone using column chromatography. This methodology is essential for researchers in medicinal chemistry and drug development requiring high-purity samples of this compound for further studies. The protocol outlines the selection of stationary and mobile phases, preparation of the column, sample application, elution, and fraction analysis. The procedure is designed to effectively separate the desired product from common impurities associated with its synthesis, such as unreacted starting materials and potential side-products.

Introduction

This compound is a substituted cyclohexanone derivative with potential applications in the synthesis of various biologically active molecules. The introduction of the fluorobenzyl group can significantly influence the pharmacological properties of a parent compound. Synthetic procedures for 2-substituted cyclohexanones, typically involving the alkylation of a cyclohexanone enolate, often yield a crude product mixture containing unreacted starting materials and byproducts. Therefore, a robust purification method is critical to obtain the compound in high purity for subsequent analytical characterization and biological screening. Column chromatography is a widely used and effective technique for the purification of such organic compounds.

Physicochemical Properties and Separation Principles

The successful purification of this compound by column chromatography relies on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.

Stationary Phase: Silica gel (SiO₂) is the recommended stationary phase due to its polarity and common use in the purification of moderately polar compounds like ketones. Its slightly acidic nature is generally compatible with the target molecule.

Mobile Phase: A mixture of a non-polar solvent and a slightly more polar solvent is ideal for eluting compounds of intermediate polarity. Based on the purification of structurally similar compounds, a mobile phase system of petroleum ether and ethyl acetate is recommended. The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Predicted Polarity and Elution Order:

-

2,2-bis(4-Fluorobenzyl)cyclohexanone (Di-alkylated byproduct): Least polar, will elute first.

-

4-Fluorobenzyl bromide (Unreacted alkylating agent): Less polar than the product.

-

This compound (Product): Moderately polar.

-

Cyclohexanone (Unreacted starting material): Most polar of the key compounds, will elute last or with a more polar solvent mixture.

Experimental Protocol

Materials and Reagents

-

Crude this compound

-

Silica gel (230-400 mesh for flash chromatography)

-

Petroleum ether (or Hexane)

-

Ethyl acetate

-

TLC plates (silica gel 60 F₂₅₄)

-

Glass column for chromatography

-

Collection tubes or flasks

-

Developing chamber for TLC

-

UV lamp (254 nm)

-

Potassium permanganate (KMnO₄) stain or 2,4-dinitrophenylhydrazine (DNPH) stain

-

Rotary evaporator

Preliminary Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.

-

Prepare several eluent mixtures with varying ratios of petroleum ether to ethyl acetate (e.g., 20:1, 15:1, 10:1, 5:1).

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude mixture onto a TLC plate.

-

Develop the TLC plates in separate chambers containing the different eluent mixtures.

-

Visualize the spots under a UV lamp and/or by staining with KMnO₄ or DNPH stain.

-

The ideal solvent system will provide good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.25-0.35 .

Column Chromatography Procedure

This protocol describes a flash column chromatography procedure, which utilizes positive pressure to accelerate the elution process.

3.3.1. Column Packing

-

Securely clamp a glass column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

-

Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 20:1 petroleum ether:ethyl acetate).

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

-

Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.

3.3.2. Sample Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

-

Carefully apply the sample solution to the top of the column using a pipette.

-

Drain the solvent until the sample is adsorbed onto the top layer of sand/silica.

3.3.3. Elution and Fraction Collection

-

Carefully add the initial eluent to the top of the column.

-

Apply gentle air pressure to the top of the column to begin the elution.

-

Collect the eluate in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

-

Monitor the separation by spotting aliquots from the collected fractions onto TLC plates and visualizing them.

-

If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds. For example, start with 20:1 petroleum ether:ethyl acetate and gradually increase to 10:1.

3.3.4. Product Isolation

-

Combine the fractions that contain the pure product, as determined by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The progress and success of the purification can be quantified and summarized.

| Parameter | Description | Typical Value/Range |

| Stationary Phase | Adsorbent used in the column. | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Solvent or mixture of solvents. | Gradient of Petroleum Ether:Ethyl Acetate (e.g., from 20:1 to 10:1) |

| Rf of Product | Retention factor in the optimal TLC solvent system. | ~0.3 (in 10:1 Petroleum Ether:Ethyl Acetate) |

| Rf of Impurities | Retention factors of major impurities. | Varies (e.g., Cyclohexanone < 0.1, Di-alkylated > 0.5) |

| Loading Method | How the sample is applied to the column. | Wet or Dry Loading |

| Yield | Percentage of pure product recovered. | Dependent on crude purity |

| Purity | Purity of the final product. | >95% (as determined by NMR or GC-MS) |

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Logical Relationship of Components in Chromatography

Caption: Separation principle based on polarity and adsorption.

Application Notes and Protocols for 2-(4-Fluorobenzyl)cyclohexanone in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzyl)cyclohexanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The 4-fluorobenzyl moiety is a common substituent in a variety of biologically active compounds. This document provides detailed protocols for the synthesis of this compound and its application in the multi-step synthesis of a potential Tramadol analogue, highlighting its utility as a key building block in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the alkylation of cyclohexanone enolate with 4-fluorobenzyl bromide. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the regioselective formation of the kinetic enolate, minimizing self-condensation and O-alkylation side products.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexanone

-

4-Fluorobenzyl bromide

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium solution dropwise to the stirred solution of diisopropylamine. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve cyclohexanone in anhydrous THF.

-

Add the cyclohexanone solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour to ensure complete formation of the lithium enolate.

-

Add a solution of 4-fluorobenzyl bromide in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Results

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Purity (%) |

| This compound | C₁₃H₁₅FO | 222.26 | Pale yellow oil | 75-85 | >95 |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃) δ: 7.15-7.05 (m, 2H), 6.95-6.85 (m, 2H), 3.20 (dd, J = 13.6, 4.8 Hz, 1H), 2.70-2.60 (m, 1H), 2.50-2.30 (m, 2H), 2.10-1.50 (m, 6H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 211.5, 161.5 (d, J = 244 Hz), 135.0 (d, J = 3 Hz), 130.5 (d, J = 8 Hz), 115.0 (d, J = 21 Hz), 51.0, 42.5, 35.0, 32.0, 28.0, 25.0.

-

IR (thin film, cm⁻¹): 2935, 2860, 1710 (C=O), 1605, 1510, 1220 (C-F).

Multi-Step Synthesis of a Tramadol Analogue

This compound can serve as a key precursor in the synthesis of novel analogues of the analgesic drug Tramadol. The following proposed multi-step synthesis illustrates this application. The synthetic strategy involves a Mannich-type reaction followed by a Grignard addition.

Synthetic Workflow

Caption: Proposed multi-step synthesis of a fluorinated Tramadol analogue.

Experimental Protocol: Synthesis of a Fluorinated Tramadol Analogue

Step 1: Mannich Reaction

-